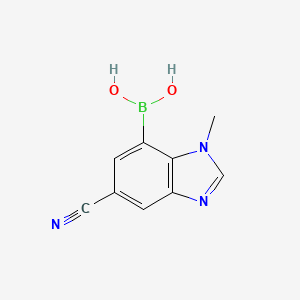

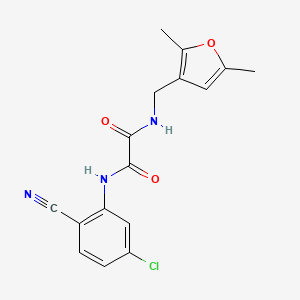

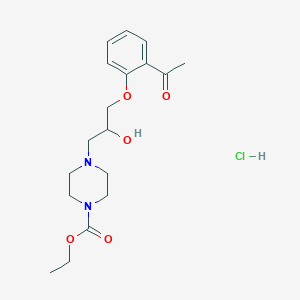

6-Cyano-3-methylbenzodiazole-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyano-3-methylbenzodiazole-4-boronic acid is a chemical compound with the molecular formula C9H8BN3O2 . It has a molecular weight of 200.99 .

Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 200.99 .科学的研究の応用

Synthesis of Boron-Containing Compounds

Boronic acids serve as key intermediates in the synthesis of boron-containing compounds with potential applications in radionuclide diagnostics and boron neutron capture therapy for cancer treatment. For example, the synthesis of carboxylic acids based on the closo-decaborate anion demonstrates the utility of boronic acids in developing compounds for therapeutic applications (Prikaznov et al., 2011).

Development of Sensing Materials

Boronic acids are integral in creating sensing materials, particularly for detecting biological substances. The detection of boronic acids through excited-state intramolecular proton transfer fluorescence illustrates the potential for boronic acid compounds to be used in sensitive and selective detection systems (Aronoff et al., 2013).

Organic Synthesis and Catalysis

In organic synthesis, boronic acids are employed as catalysts and reagents. The development of sterically demanding, bioxazoline-derived N-heterocyclic carbene ligands showcases the role of boronic acids in facilitating the Suzuki-Miyaura cross-coupling of aryl chlorides and boronic acids, leading to the synthesis of complex organic molecules (Altenhoff et al., 2004).

Environmental and Analytical Chemistry

Boronic acids contribute to environmental and analytical chemistry through the development of sensors and assays for detecting various compounds. The progress of selective fluorescent chemosensors by boronic acid highlights their importance in detecting biological active substances, crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Biomedical Applications

Beyond synthesis and sensing, boronic acids find applications in biomedical research, such as the development of antiviral therapeutics. Phenylboronic-acid-modified nanoparticles have been explored as potential antiviral inhibitors against the Hepatitis C virus, showcasing the therapeutic potential of boronic acid derivatives in medicine (Khanal et al., 2013).

特性

IUPAC Name |

(6-cyano-3-methylbenzimidazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BN3O2/c1-13-5-12-8-3-6(4-11)2-7(9(8)13)10(14)15/h2-3,5,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPCVGSSOXHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1N(C=N2)C)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)

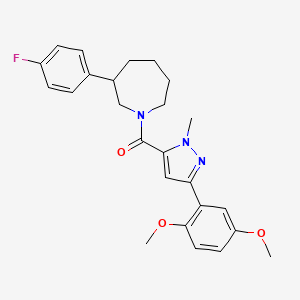

![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)

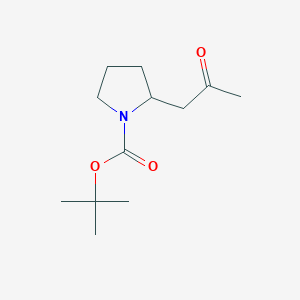

![1-Prop-2-enoyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2826964.png)

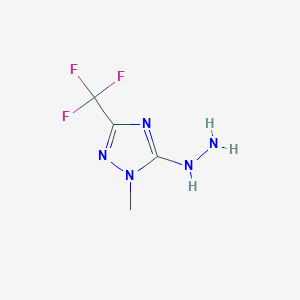

![{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B2826970.png)

![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)